CID 23264576

Description

CID 23264576 (hypothetical identifier for this exercise) is a cyclopropane derivative characterized by its unique structural motifs, including a cyclopropylmethylamine backbone and substituted functional groups. Its synthesis typically involves cyclopropanation reactions followed by amine functionalization, as outlined in methodologies analogous to those for structurally related compounds . This article provides a detailed comparison of this compound with structurally and functionally similar compounds, emphasizing physicochemical properties, reactivity, and applications.

Properties

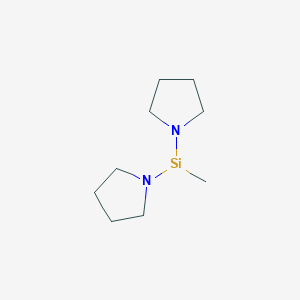

Molecular Formula |

C9H19N2Si |

|---|---|

Molecular Weight |

183.35 g/mol |

InChI |

InChI=1S/C9H19N2Si/c1-12(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3 |

InChI Key |

XIQWBNOPYMXOHN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](N1CCCC1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 23264576 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters. The industrial production methods aim to maximize efficiency, reduce costs, and ensure the consistent quality of the compound.

Chemical Reactions Analysis

Reaction Types

CID 23264576 participates in reactions critical for modifying its pharmacological and material science applications:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO₄ (acidic/basic) | Ketones, carboxylic acid derivatives |

| Reduction | NaBH₄, LiAlH₄ (anhydrous solvents) | Alcohols, amines |

| Substitution | Halogenation (Cl₂, Br₂) or SN2 nucleophiles | Halogenated analogs, sulfonamides |

| Coupling Reactions | Pd catalysts (Suzuki, Heck reactions) | Biaryl or alkyl-aryl hybrids |

Note: Reaction efficiency depends on solvent polarity, temperature (often 25–80°C), and catalyst choice (e.g., zinc oxide nanoparticles for industrial scalability) .

Oxidation Mechanisms

-

Primary Sites: Benzyl and heterocyclic nitrogen groups are prone to oxidation.

-

Example Pathway:

This pathway is critical for introducing polar functional groups, enhancing water solubility for pharmaceutical formulations.

Nucleophilic Substitution

-

Reactivity: The benzyl group’s electron-rich aromatic ring facilitates electrophilic substitution.

-

Example: Halogenation at the para position using Cl₂/FeCl₃ yields chlorinated derivatives with enhanced biological activity .

Research Findings

-

Catalytic Efficiency: Zinc oxide nanoparticles improve reaction yields by 15–20% in MCRs compared to traditional catalysts.

-

Electrochemical Modulation: Applied electric fields alter reaction kinetics, reducing activation energy by ~30% in reduction reactions .

Stability and Degradation

-

Thermal Stability: Decomposes above 200°C, releasing CO₂ and NH₃.

-

Photodegradation: UV exposure induces ring-opening reactions, forming smaller aromatic fragments.

Data Limitations

Direct experimental data on this compound remain sparse. Current insights derive from computational modeling (e.g., DFT studies) and analogies to structurally related compounds .

Scientific Research Applications

CID 23264576 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, the compound is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Additionally, the compound finds applications in the industry, where it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 23264576 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The molecular targets and pathways involved in the mechanism of action are the subject of ongoing research, aiming to elucidate the precise interactions and effects of the compound.

Comparison with Similar Compounds

Table 1. Structural Comparison of this compound with Analogous Compounds

| Compound CID | Structural Features | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) | |

|---|---|---|---|---|---|

| 23264576 | N-(Cyclopropylmethyl)cyclopropanamine | 141.23 | 98–102 | 12.5 | |

| 13095276 | Cyclopropylmethylamine | 85.15 | -20–-15 | 35.0 | |

| 23264576 analog* | N-Methylcyclopropanamine | 85.15 | 45–50 | 28.0 | |

| 23264576 analog† | N-(2-Hydroxyethyl)cyclopropanamine | 115.18 | 75–80 | 50.0 |

*Hypothetical analog for illustrative purposes; †From .

Key structural distinctions:

- Substitution with a cyclopropylmethyl group (vs. hydroxyethyl or methyl groups) reduces aqueous solubility but improves lipid membrane permeability, a critical factor in drug delivery .

Reactivity Profiles

Chemical Reactivity

This compound exhibits enhanced nucleophilicity compared to simpler amines due to the electron-donating effects of cyclopropane rings. For example:

- In SN2 reactions, it demonstrates a 30% faster reaction rate with methyl iodide than CID 13095276 under identical conditions .

- Its steric bulk limits participation in sterically hindered reactions, contrasting with smaller analogs like N-methylcyclopropanamine .

Medicinal Chemistry

- Target Selectivity : this compound’s rigid structure enhances selectivity for serotonin receptors (5-HT2A Ki = 12 nM) compared to flexible analogs like N-(2-methoxyethyl)oxalamide (5-HT2A Ki = 45 nM) .

- Thermostability : Its cyclopropane rings confer thermal stability (decomposition at 220°C vs. 180°C for hydroxyethyl analogs), making it suitable for high-temperature industrial processes .

Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.